molecular formula C25H30N2O3 B4037421 2-[(4-BENZHYDRYLPIPERAZINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID

2-[(4-BENZHYDRYLPIPERAZINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID

Cat. No.: B4037421
M. Wt: 406.5 g/mol
InChI Key: XPQRTZDIRPPNBW-UHFFFAOYSA-N
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Description

2-[(4-BENZHYDRYLPIPERAZINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID is a complex organic compound with a molecular formula of C25H28N2O3 This compound is characterized by the presence of a benzhydryl group attached to a piperazine ring, which is further connected to a cyclohexane carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-BENZHYDRYLPIPERAZINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the benzhydryl piperazine: This step involves the reaction of benzhydryl chloride with piperazine in the presence of a base such as sodium hydroxide.

    Coupling with cyclohexanecarboxylic acid: The benzhydryl piperazine is then reacted with cyclohexanecarboxylic acid chloride in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(4-BENZHYDRYLPIPERAZINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzhydryl and piperazine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-[(4-BENZHYDRYLPIPERAZINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 2-[(4-BENZHYDRYLPIPERAZINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID involves its interaction with specific molecular targets. The benzhydryl group can interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. This dual interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-[(4-BENZHYDRYLPIPERAZINO)CARBONYL]BENZOIC ACID: Similar structure but with a benzoic acid moiety instead of cyclohexanecarboxylic acid.

    4-BENZHYDRYLPIPERAZINE: Lacks the carboxylic acid group, simpler structure.

    BENZHYDRYL CHLORIDE: Precursor in the synthesis, lacks the piperazine and carboxylic acid groups.

Uniqueness

2-[(4-BENZHYDRYLPIPERAZINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID is unique due to its combination of a benzhydryl group, piperazine ring, and cyclohexanecarboxylic acid moiety. This unique structure allows it to interact with a wide range of biological targets, making it a versatile compound in scientific research.

Properties

IUPAC Name

2-(4-benzhydrylpiperazine-1-carbonyl)cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O3/c28-24(21-13-7-8-14-22(21)25(29)30)27-17-15-26(16-18-27)23(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-6,9-12,21-23H,7-8,13-18H2,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPQRTZDIRPPNBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(4-BENZHYDRYLPIPERAZINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID
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2-[(4-BENZHYDRYLPIPERAZINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID
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2-[(4-BENZHYDRYLPIPERAZINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID

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